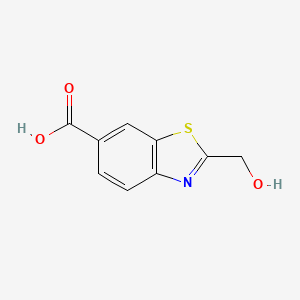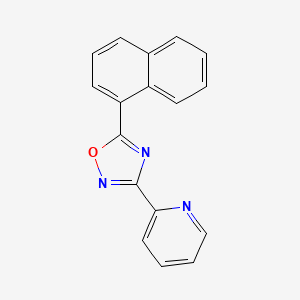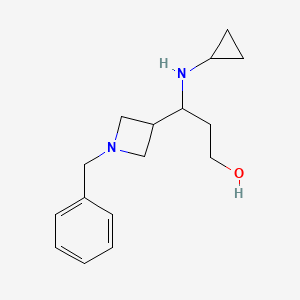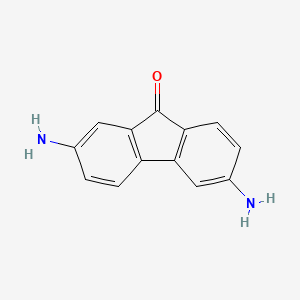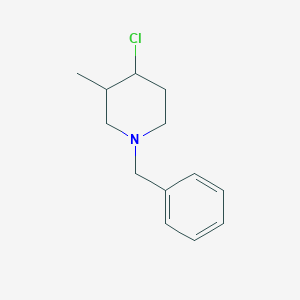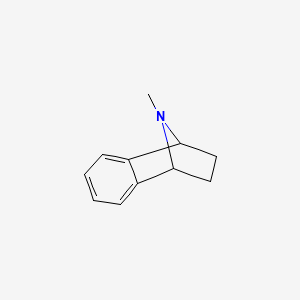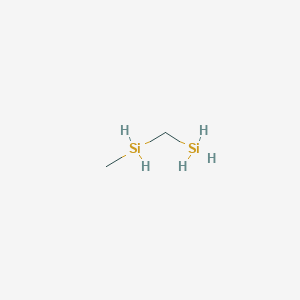
Methyl(silylmethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(silylmethyl)silane is an organosilicon compound with the formula CH₃SiH₂CH₂SiH₃. It is a colorless, volatile liquid that is used in various chemical applications. The compound is known for its unique properties, which include high reactivity and the ability to form stable bonds with both organic and inorganic materials.
Vorbereitungsmethoden
Methyl(silylmethyl)silane can be synthesized through several methods. One common synthetic route involves the reaction of methyltrichlorosilane with lithium aluminum hydride. This reaction typically occurs under controlled conditions to ensure the desired product is obtained. Industrial production methods often involve the use of specialized equipment to handle the volatile and reactive nature of the compound.
Analyse Chemischer Reaktionen
Methyl(silylmethyl)silane undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogens, acids, and bases. For example, the compound can be oxidized to form silanols or siloxanes, and it can be reduced to form silanes. Substitution reactions often involve the replacement of hydrogen atoms with other functional groups, leading to the formation of various organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
Methyl(silylmethyl)silane has numerous applications in scientific research. In chemistry, it is used as a precursor for the synthesis of silicon-based materials, such as silicon carbide and silicon nitride. In biology, the compound is used in the modification of biomolecules to improve their stability and reactivity. In medicine, it is explored for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules. Industrial applications include its use in the production of coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of methyl(silylmethyl)silane involves its ability to form stable bonds with both organic and inorganic materials. This is achieved through the formation of silicon-carbon and silicon-oxygen bonds, which are highly stable and resistant to degradation. The compound’s reactivity is attributed to the presence of silicon-hydrogen bonds, which can undergo various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Methyl(silylmethyl)silane can be compared to other similar compounds, such as methylsilane (CH₃SiH₃) and dimethylsilane (CH₃)₂SiH₂. While all these compounds contain silicon-hydrogen bonds, this compound is unique in its ability to form stable bonds with both organic and inorganic materials. This makes it particularly useful in applications where stability and reactivity are required. Other similar compounds include trimethylsilane (CH₃)₃SiH and phenylsilane (C₆H₅SiH₃), which also exhibit unique properties and applications.
Eigenschaften
Molekularformel |
C2H10Si2 |
|---|---|
Molekulargewicht |
90.27 g/mol |
IUPAC-Name |
methyl(silylmethyl)silane |
InChI |
InChI=1S/C2H10Si2/c1-4-2-3/h2,4H2,1,3H3 |
InChI-Schlüssel |
DLNFKXNUGNBIOM-UHFFFAOYSA-N |
Kanonische SMILES |
C[SiH2]C[SiH3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


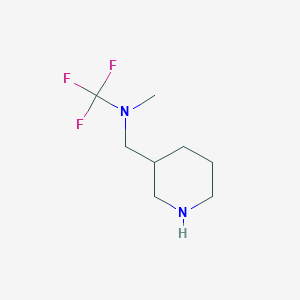
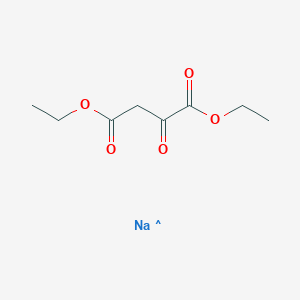
![[(2E)-2-(Cyanoimino)pyrrolidin-1-yl]acetic acid](/img/structure/B13957800.png)
![2-Chloro-5-{[(3-methylbutanoyl)carbamothioyl]amino}benzoic acid](/img/structure/B13957808.png)
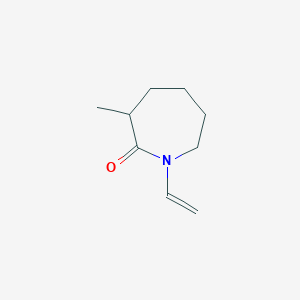
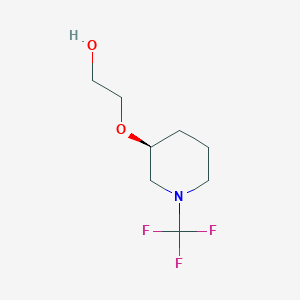
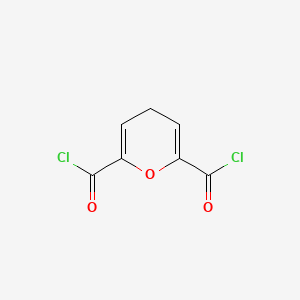
![[(4-Methoxybutoxy)methyl]benzene](/img/structure/B13957844.png)
